molecular formula C15H16N2O2 B2619998 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide CAS No. 1286717-88-1

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2619998
CAS No.: 1286717-88-1
M. Wt: 256.305
InChI Key: OKZXZTGSGUMJAW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring attached to a carboxamide group, with furan and pyridine rings as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the furan and pyridine rings: This step may involve nucleophilic substitution reactions where the furan and pyridine rings are introduced to the cyclopropane ring.

    Formation of the carboxamide group: This can be done through amide bond formation reactions, typically using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups or the ring structures.

    Substitution: The furan and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, acids, bases, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide: can be compared with other cyclopropane-containing compounds, such as cyclopropanecarboxylic acid derivatives and cyclopropane-fused heterocycles.

    Furan and pyridine derivatives: Compounds containing furan and pyridine rings, such as furfurylamine and 2-pyridinemethanol, can be considered similar.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropane ring with both furan and pyridine substituents, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17(11-14-5-3-9-19-14)10-13-4-1-2-8-16-13/h1-5,8-9,12H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZXZTGSGUMJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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